molecular formula C10H16N2O B1168749 endothelin 1, Ala(1,15)- CAS No. 121185-72-6

endothelin 1, Ala(1,15)-

Katalognummer: B1168749
CAS-Nummer: 121185-72-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endothelin 1, Ala(1,15)-, also known as Endothelin 1, Ala(1,15)-, is a useful research compound. Its molecular formula is C10H16N2O. The purity is usually 95%.
BenchChem offers high-quality endothelin 1, Ala(1,15)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about endothelin 1, Ala(1,15)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Ala(1,15)-endothelin-1 has been instrumental in understanding the mechanisms underlying cardiovascular diseases. Research indicates that elevated levels of ET-1 are associated with conditions such as hypertension and atherosclerosis. For instance:

  • Vasoconstriction Studies : In isolated vessel ring experiments, Ala(1,15)-endothelin-1 demonstrated potent vasoconstrictive properties, similar to native ET-1 but with altered receptor selectivity .
  • Pathophysiological Mechanisms : Studies have shown that ET-1 promotes macrophage infiltration in atherosclerotic plaques, indicating its role in disease progression .

Neurobiology

Endothelin-1 is also implicated in neurobiological processes:

  • Reactive Gliosis : Research has indicated that ET-1 levels increase following demyelination in the central nervous system. The infusion of ET receptor antagonists has been shown to reduce astrocyte proliferation and gliosis in experimental models .
  • Neurovascular Regulation : Studies suggest that ET-1 influences blood-brain barrier integrity and may contribute to neurodegenerative diseases through its effects on vascular tone and cellular signaling pathways .

Therapeutic Potential

The unique properties of Ala(1,15)-endothelin-1 have led to investigations into its therapeutic applications:

  • Pulmonary Arterial Hypertension : Antagonists targeting the endothelin pathway have shown promise in treating pulmonary arterial hypertension (PAH). Clinical trials with dual ET receptor antagonists like Bosentan have demonstrated improved hemodynamics and exercise capacity in PAH patients .

Data Tables

Study Focus Findings Reference
Vasoconstriction MechanismAla(1,15)-endothelin-1 induces significant vasoconstriction
Atherosclerosis ProgressionIncreased macrophage infiltration linked to ET-1 levels
Reactive GliosisET-1 promotes astrocyte proliferation post-demyelination
PAH TreatmentBosentan improves symptoms in PAH patients

Case Study 1: Cardiovascular Implications

A study involving patients with coronary heart disease showed significantly elevated serum levels of ET-1 correlated with increased cardiovascular risk factors. The presence of periodontitis exacerbated these levels, suggesting a link between systemic inflammation and cardiovascular health .

Case Study 2: Neurodegenerative Disease

In an experimental model of multiple sclerosis, the administration of an ET receptor antagonist reduced the severity of gliosis and improved functional outcomes. This highlights the potential for targeting the endothelin pathway in neurodegenerative conditions .

Analyse Chemischer Reaktionen

Key Structural Features

PropertyET-1 (Native)[Ala¹,¹⁵]ET-1
Disulfide BondsCys¹–Cys¹⁵, Cys³–Cys¹¹Cys³–Cys¹¹ only
Conformational RigidityHigh (bicyclic)Reduced (linearized)
Receptor SelectivityDual ETA/ETBETB-preferential

Receptor Binding and Agonist Activity

[Ala¹,¹⁵]ET-1 exhibits selective ETB receptor activation due to disrupted ETA-binding motifs:

  • ETB Affinity : EC₅₀ = 0.38 pM in CHO-K1-mt Aequorin cells, comparable to native ET-1 .

  • ETA Inactivity : Lacks vasoconstrictive effects in ETA-dominated assays (e.g., rat aortic rings) .

Dose-Response Comparison

ParameterET-1[Ala¹,¹⁵]ET-1
ETB EC₅₀ (Ca²⁺ flux)0.42 pM0.38 pM
ETA EC₅₀ (Vasoconstriction)0.5 nM>100 nM

Data from CHO-K1-mt Aequorin and rat aorta assays .

Functional Consequences of Linearization

The absence of the Cys¹–Cys¹⁵ bond alters pharmacophore presentation:

  • Loss of ETA Activity : The 9–21 segment of ET-1 is critical for ETA binding. Linearization disrupts spatial alignment of key residues (e.g., Trp²¹, Asp¹⁸) required for ETA engagement .

  • Retained ETB Activation : ETB signaling relies on N-terminal interactions (residues 1–10), which remain accessible in the linear analog .

Key Residue Interactions

  • Lys⁹-Asp¹⁸ Ionic Bond : Stabilizes ETA-active conformation in native ET-1; disrupted in [Ala¹,¹⁵]ET-1 .

  • Trp²¹ Role : Formylation (CHO-Trp²¹) in linear analogs partially restores ETB agonism, suggesting functional plasticity .

Eigenschaften

CAS-Nummer

121185-72-6

Molekularformel

C10H16N2O

Molekulargewicht

0

Synonyme

endothelin 1, Ala(1,15)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.